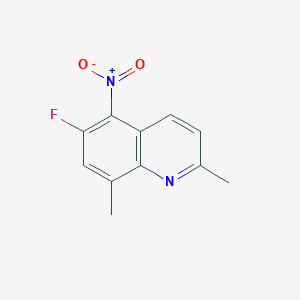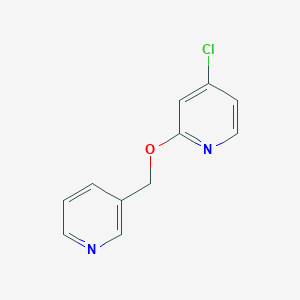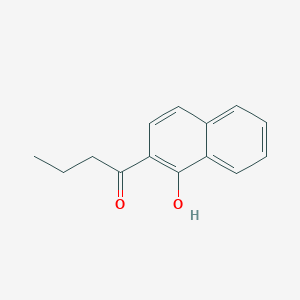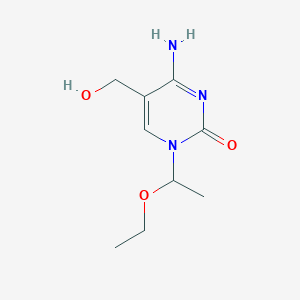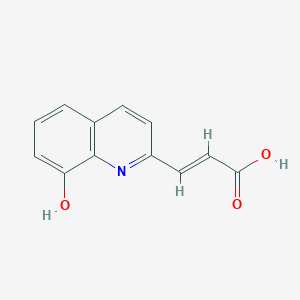
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is an organic compound that features a quinoline ring system substituted with a hydroxy group at the 8-position and an acrylic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid typically involves the condensation of 8-hydroxyquinoline with an appropriate acrylic acid derivative. One common method is the Knoevenagel condensation, where 8-hydroxyquinoline reacts with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloride, followed by nucleophilic substitution with amines.
Major Products Formed
Oxidation: Formation of 3-(8-quinolin-2-yl)-acrylic acid ketone.
Reduction: Formation of 3-(8-hydroxy-quinolin-2-yl)-propionic acid.
Substitution: Formation of 3-(8-chloro-quinolin-2-yl)-acrylic acid.
Scientific Research Applications
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Its ability to chelate metal ions also contributes to its biological activity, as it can inhibit metal-catalyzed oxidative processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacking the acrylic acid moiety.
3-(8-Hydroxy-quinolin-2-YL)-propionic acid: A reduced form of the target compound with different chemical reactivity.
5,7-Dichloro-8-hydroxyquinoline: A halogenated derivative with enhanced antimicrobial activity.
Uniqueness
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is unique due to the presence of both the quinoline ring and the acrylic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(E)-3-(8-hydroxyquinolin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-2-8-4-5-9(13-12(8)10)6-7-11(15)16/h1-7,14H,(H,15,16)/b7-6+ |
InChI Key |
IUVXVLBCPIBXLZ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


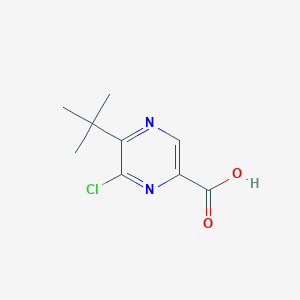
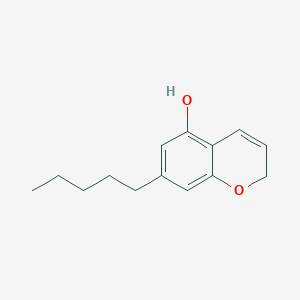

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11888993.png)
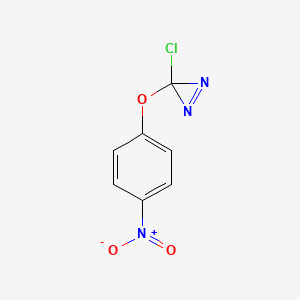
![8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)
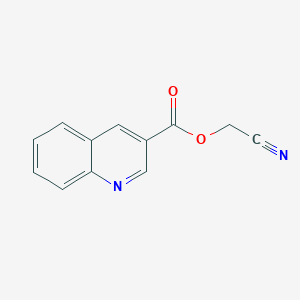
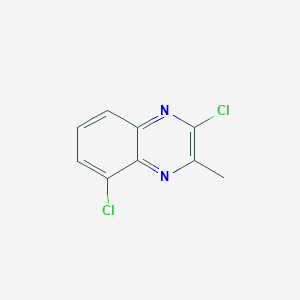
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-](/img/structure/B11889031.png)
